6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine
Brand Name: Vulcanchem
CAS No.: 1094260-24-8
VCID: VC3038845
InChI: InChI=1S/C10H11ClN4/c11-8-5-6-9-12-13-10(15(9)14-8)7-3-1-2-4-7/h5-7H,1-4H2
SMILES: C1CCC(C1)C2=NN=C3N2N=C(C=C3)Cl
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine

CAS No.: 1094260-24-8

Cat. No.: VC3038845

Molecular Formula: C10H11ClN4

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine - 1094260-24-8

Specification

CAS No. 1094260-24-8
Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
IUPAC Name 6-chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C10H11ClN4/c11-8-5-6-9-12-13-10(15(9)14-8)7-3-1-2-4-7/h5-7H,1-4H2
Standard InChI Key XWTSXPYGTBZXFK-UHFFFAOYSA-N
SMILES C1CCC(C1)C2=NN=C3N2N=C(C=C3)Cl
Canonical SMILES C1CCC(C1)C2=NN=C3N2N=C(C=C3)Cl

Introduction

6-Chloro-3-cyclopentyl- triazolo[4,3-B]pyridazine is a heterocyclic compound belonging to the triazolopyridazine family. This chemical structure is characterized by the integration of a triazole ring fused with a pyridazine scaffold. The compound's unique structure and functional groups make it a promising candidate for various applications in medicinal chemistry and material science.

Synthesis

The synthesis of 6-Chloro-3-cyclopentyl- triazolo[4,3-B]pyridazine typically involves cyclization reactions starting from pyridazine derivatives. A common synthetic route includes:

  • Preparation of Precursors: Chlorinated pyridazines are often used as starting materials.

  • Cyclization: The introduction of a triazole ring through azide or hydrazine derivatives under controlled conditions.

  • Substitution: Cyclopentylation at the desired position using alkylating agents.

These reactions are often catalyzed by bases or acids and carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Applications and Biological Relevance

6-Chloro-3-cyclopentyl- triazolo[4,3-B]pyridazine has been investigated for its potential in medicinal chemistry due to its heterocyclic framework.

Pharmacological Potential

  • Anticancer Activity: Compounds with similar triazolopyridazine frameworks have shown inhibitory activity against kinases such as VEGFR-2 and c-Met, making them candidates for anticancer drug development .

  • Anti-inflammatory Properties: Triazole derivatives have been studied for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways .

Material Science

The compound's stability and electronic properties suggest potential applications in organic electronics or as ligands for coordination chemistry.

Analytical Methods for Characterization

Several analytical techniques are employed to confirm the structure and purity of 6-Chloro-3-cyclopentyl- triazolo[4,3-B]pyridazine:

  • NMR Spectroscopy: Both 1H^{1}H and 13C^{13}C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS): Used to confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

Table 2: Characterization Data

TechniqueObservations
1H^{1}H NMRSignals corresponding to cyclopentyl protons and aromatic hydrogens
13C^{13}C NMRPeaks indicating chlorinated aromatic carbons
MSMolecular ion peak at m/z=224m/z = 224

Current Research Trends

Recent studies on related compounds highlight their potential roles as kinase inhibitors in cancer therapy . Molecular docking studies suggest that these compounds can bind effectively to active sites of target proteins due to their rigid aromatic systems and hydrogen-bonding capabilities.

Challenges and Future Directions

Despite its promising properties:

  • Limited Solubility: The compound's low solubility in aqueous media poses challenges for biological testing.

  • Synthetic Complexity: Multi-step synthesis can limit scalability for industrial applications.

Future research should focus on:

  • Developing derivatives with improved solubility.

  • Exploring modifications to enhance biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator